REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](=[O:11])[N:7]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH:6]=1)=[O:4].[OH-].[Li+]>O1CCCC1.CO>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][N:7]2[C:8](=[O:11])[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6]2)=[CH:18][CH:17]=1 |f:1.2,3.4|
|
Name
|
1-(4-methoxy-benzyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CN(C(C=C1)=O)CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated to 50° C. for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
After this time, the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C=C(C=CC2=O)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |